molecular formula C12H12F2O3 B12982797 3-(3,3-Difluorocyclobutoxy)-2-methylbenzoic acid

3-(3,3-Difluorocyclobutoxy)-2-methylbenzoic acid

Cat. No.: B12982797
M. Wt: 242.22 g/mol
InChI Key: AVALCMVHUQLWNT-UHFFFAOYSA-N
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Description

3-(3,3-Difluorocyclobutoxy)-2-methylbenzoic acid is a chemical compound characterized by the presence of a difluorocyclobutoxy group attached to a methylbenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluorocyclobutoxy)-2-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Difluorocyclobutyl Intermediate: The difluorocyclobutyl group can be introduced through a cyclization reaction involving a suitable precursor, such as a difluoromethylene compound.

    Attachment to the Benzoic Acid Core: The difluorocyclobutyl intermediate is then reacted with a methylbenzoic acid derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclobutoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(3,3-Difluorocyclobutoxy)-2-methylbenzoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluorocyclobutoxy)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, thereby modulating their activity. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-(3,3-Difluorocyclobutoxy)-2-methylbenzoic acid: can be compared with other compounds containing difluorocyclobutyl or methylbenzoic acid groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions and stability.

Properties

Molecular Formula

C12H12F2O3

Molecular Weight

242.22 g/mol

IUPAC Name

3-(3,3-difluorocyclobutyl)oxy-2-methylbenzoic acid

InChI

InChI=1S/C12H12F2O3/c1-7-9(11(15)16)3-2-4-10(7)17-8-5-12(13,14)6-8/h2-4,8H,5-6H2,1H3,(H,15,16)

InChI Key

AVALCMVHUQLWNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC2CC(C2)(F)F)C(=O)O

Origin of Product

United States

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